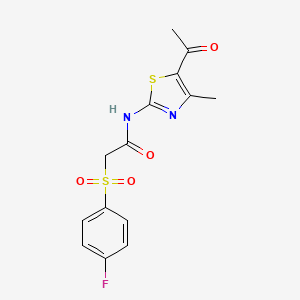

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O4S2/c1-8-13(9(2)18)22-14(16-8)17-12(19)7-23(20,21)11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYBGFVQBRZCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H13F2N3O2S

- Molecular Weight : 329.34 g/mol

- CAS Number : 2060498-12-4

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the sulfonamide group enhances its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Studies indicate that compounds similar to this compound possess activity against various bacterial strains. For instance, a study reported that thiazole derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer potential. In vitro assays have shown that similar derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For example, a related compound exhibited an IC50 value of 30.8 µg/mL against HeLa cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- DNA Interaction : Thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values below 25 µg/mL for several derivatives .

Study 2: Anticancer Activity

In another investigation, the compound was tested against multiple cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner. Notably, it achieved an IC50 value of 25 µg/mL against MCF-7 cells, highlighting its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate for treating central and peripheral nervous system disorders. Research indicates that derivatives of thiazole compounds exhibit a range of biological activities, including anti-inflammatory and analgesic effects.

Case Study: Neuropharmacological Applications

A study highlighted the synthesis of thiazole derivatives, including N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide, which showed promising results in preclinical models for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action appears to involve modulation of neurotransmitter levels and neuroprotective effects against oxidative stress .

Anticancer Activity

Recent investigations have focused on the anticancer properties of this compound. Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Studies

In a comprehensive study published in a peer-reviewed journal, several thiazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and Caco-2 (colon cancer) cell lines. The results indicated that this compound exhibited notable cytotoxic effects, leading to apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of compounds like this compound.

Data Table: SAR Insights

| Compound Structure | Activity | Key Findings |

|---|---|---|

| This compound | Moderate to High | Effective against MCF-7 and Caco-2 cell lines; induces apoptosis |

| Other Thiazole Derivatives | Variable | Activity correlates with electron-withdrawing groups on aromatic rings |

Synthesis and Formulation

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity.

Synthesis Overview

The synthesis typically includes:

- Formation of thiazole ring via cyclization reactions.

- Acetylation at the 5-position.

- Sulfonamide formation with 4-fluorobenzenesulfonyl chloride.

Comparison with Similar Compounds

Key Observations:

- Thiazole Substitutions : The acetyl and methyl groups on the thiazole ring in the target compound differ from bulkier substituents like naphthalenylmethyl (SirReal2) or methoxyphenyl () . Smaller substituents may improve solubility, while larger groups could enhance target specificity.

- Sulfonyl vs. Sulfonamide/Sulfanyl: The 4-fluorobenzenesulfonyl group in the target compound contrasts with pyrimidinylsulfanyl (SirReal2) or non-sulfonyl acetamides ().

- Fluorine vs. Trifluoromethyl : The para-fluorine in the target compound offers moderate electronegativity, whereas trifluoromethyl () provides stronger electron-withdrawing effects and lipophilicity .

Electronic and Pharmacokinetic Implications

- Fluorine Substitution: The 4-fluorobenzenesulfonyl group enhances metabolic stability by resisting oxidative degradation, a common advantage over non-fluorinated analogs .

- Acetyl vs. Methoxy : The acetyl group (electron-withdrawing) on the thiazole ring may reduce electron density compared to the methoxy group (electron-donating) in , altering binding interactions in enzymatic pockets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical reaction conditions for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide?

- Methodology :

- Step 1 : Thiazole ring formation via Hantzsch synthesis, using thiourea derivatives and α-halo ketones under reflux in ethanol .

- Step 2 : Sulfonylation of the thiazole amine using 4-fluorobenzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to activate the amine .

- Step 3 : Acetamide coupling via a nucleophilic acyl substitution, employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Critical Conditions :

- Temperature control (0–5°C for sulfonylation to prevent side reactions).

- Solvent selection (anhydrous DMF for coupling reactions to avoid hydrolysis).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the thiazole ring and sulfonamide/acetamide linkages (e.g., δ ~2.5 ppm for acetyl methyl; δ ~7.8 ppm for fluorophenyl protons) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 425.08) and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate purity (>95%) .

- Challenges : Overlapping signals in NMR due to aromatic protons; orthogonal methods (e.g., IR for sulfonyl S=O stretches at ~1350 cm⁻¹) are recommended .

Q. What preliminary biological screening assays are suitable for this compound?

- Assays :

- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) thresholds .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

- Data Interpretation : Compare results to structurally similar compounds (e.g., N-(5-benzyl-1,3-thiazol-2-yl) analogs) to identify SAR trends .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation or tautomeric states?

- Methods :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement; monitor torsion angles (e.g., thiazole-acetamide dihedral angle) to confirm planarity .

- Hydrogen Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) to map interactions between sulfonyl oxygen and adjacent NH groups .

Q. How to address contradictions in reported biological activity data across studies?

- Strategies :

- Replicate Assays : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>98% purity required for reliable IC50 data) .

- Orthogonal Assays : Confirm antimicrobial activity with both microdilution and agar diffusion methods .

- Example : Discrepancies in IC50 values for similar sulfonamides were resolved by controlling solvent (DMSO <0.1% v/v) to avoid assay interference .

Q. What computational approaches predict binding modes and guide SAR optimization?

- Workflow :

- Molecular Docking (AutoDock Vina) : Dock into target enzymes (e.g., COX-2 for anti-inflammatory activity) using crystal structures (PDB ID 5KIR) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes (100 ns trajectories; RMSD <2 Å for viable hits) .

- QSAR Modeling : Use Hammett σ constants for substituents (e.g., 4-F vs. 4-CH3) to correlate electronic effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.